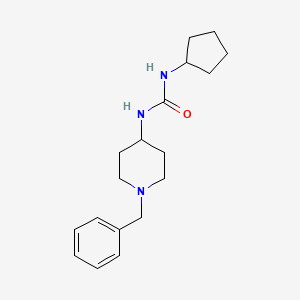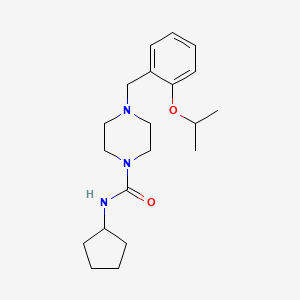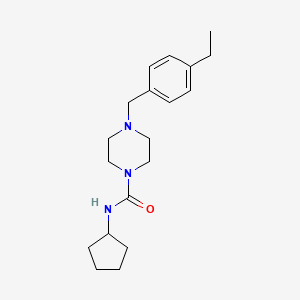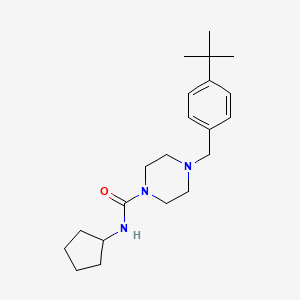![molecular formula C11H12Cl2N2O3 B4285452 ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate
説明
Ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate, also known as ethyl 2,4-dichlorophenylaminocarbonyl glycinate, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a glycine derivative and has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration of acetylcholine in the brain is increased, leading to improved cognitive function. In addition, the compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate has been shown to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and scavenge free radicals, it has been shown to have anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. In addition, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of oxidative stress-related disorders.
However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to aquatic organisms and may have adverse effects on human health if not handled properly.
将来の方向性
There are several future directions for research on ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate. One area of research could be the development of new insecticides based on the compound's ability to inhibit acetylcholinesterase in insects. Another area of research could be the development of new treatments for oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
In addition, further studies could be conducted to determine the potential toxicity of the compound and to develop safe handling procedures for its use in lab experiments. Finally, more research could be conducted to investigate the compound's potential use in the treatment of cancer and other diseases.
科学的研究の応用
Ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate has been studied for its potential use in scientific research due to its various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
In addition, ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an insecticide due to its ability to inhibit the activity of the enzyme acetylcholinesterase in insects.
特性
IUPAC Name |
ethyl 2-[(2,4-dichlorophenyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-2-18-10(16)6-14-11(17)15-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKIKYZOVPODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2,4-dichlorophenyl)carbamoyl]glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)

![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4285475.png)